molecular formula C6H3F3N2O2 B1174661 L-Glutamine, N-(4-hydroxy-3-iodophenyl)- CAS No. 147139-63-7

L-Glutamine, N-(4-hydroxy-3-iodophenyl)-

Cat. No.: B1174661
CAS No.: 147139-63-7
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Description

L-Glutamine, N-(4-hydroxy-3-iodophenyl)- is a synthetic derivative of L-glutamine, a non-essential amino acid critical for nitrogen metabolism and cellular energy production. The compound features a modified side chain where the amide group of L-glutamine is substituted with a 4-hydroxy-3-iodophenyl moiety (Figure 1). This iodinated aromatic group confers unique physicochemical and biological properties, making the compound valuable in pharmaceutical and diagnostic applications, particularly in targeted therapies and imaging agents .

Properties

CAS No.

147139-63-7

Molecular Formula

C6H3F3N2O2

Synonyms

gamma-glutaminyl-4-hydroxy-3-iodobenzene

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features :

  • Backbone: Retains the L-glutamine core (α-amino and carboxyl groups).
  • Molecular Weight : Estimated to be ~450–500 g/mol (exact value depends on additional functional groups).

Synthesis and Applications: The compound is synthesized via nucleophilic substitution or coupling reactions, often involving iodinated aromatic precursors. Its iodine atom enables use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging, similar to other iodinated amino acid derivatives .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1 summarizes key differences between L-Glutamine, N-(4-hydroxy-3-iodophenyl)- and structurally related compounds.

Compound Structural Features Applications Toxicity (LD₅₀) Key References
L-Glutamine, N-(4-hydroxy-3-iodophenyl)- L-Glutamine backbone + 4-hydroxy-3-iodophenyl side chain PET/SPECT imaging, targeted drug delivery Not reported
N-(3-Mercapto-2-methylpropanoyl)-L-glutamine L-Glutamine + thiol-modified propanoyl group Hypertension treatment (angiotensin inhibition) Not reported
N-(2-Hydroxyethyl)-L-glutamine L-Glutamine + hydroxyethyl side chain Peptide synthesis, intermediate in drug manufacturing Non-hazardous
N-(p-Methylsalicylamidosulfonyl)-benzoyl-L-glutamine L-Glutamine + sulfonamide-benzoyl group Antimicrobial agents (lower toxicity than sulfamethoxazole) LD₅₀ > 500 mg/kg (mice)
[¹⁸F]FPGLN L-Glutamine + ¹⁸F-fluoropropionyl group PET imaging of tumor metabolism Low toxicity in murine models

Physicochemical Properties

  • Solubility : The iodinated derivative exhibits reduced water solubility compared to unmodified L-glutamine due to its hydrophobic aromatic group. In contrast, N-(2-hydroxyethyl)-L-glutamine retains high water solubility (~190 mg/mL) .
  • Stability : The iodine atom in L-Glutamine, N-(4-hydroxy-3-iodophenyl)- may confer susceptibility to dehalogenation under physiological conditions, whereas fluorinated analogs like [¹⁸F]FPGLN are more stable .

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